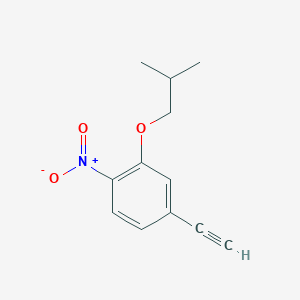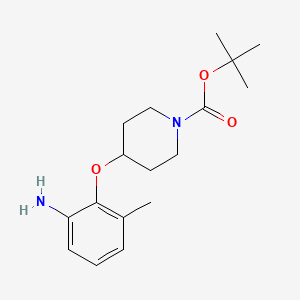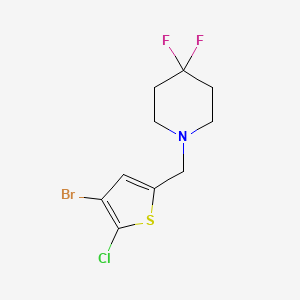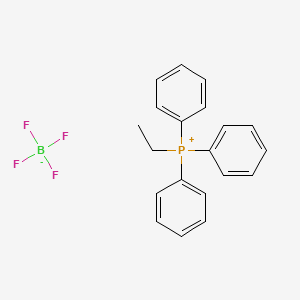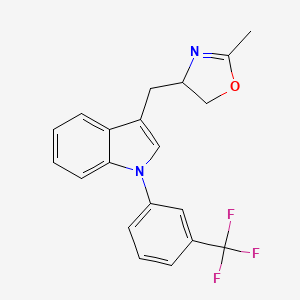![molecular formula C36H68FeP2 B14767283 (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is an organophosphine compound that features a ferrocene backbone with phosphine substituents. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry, due to their ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone can be synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups can be introduced through a series of substitution reactions, where the ferrocene derivative reacts with di-tert-butylphosphine under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phosphine groups are oxidized to phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine compounds.
Substitution: New organophosphine derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.
Biology and Medicine
Drug Development: Organophosphine compounds are explored for their potential in drug development due to their ability to interact with biological molecules.
Industry
Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and rigidity to the overall structure.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used organophosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: A similar ferrocene-based ligand with diphenylphosphine groups.
Uniqueness
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is unique due to its specific substitution pattern and the presence of bulky di-tert-butylphosphine groups, which can influence its steric and electronic properties, making it suitable for specific catalytic applications.
Properties
Molecular Formula |
C36H68FeP2 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
carbanide;cyclopentane;ditert-butyl-[2-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopentyl]phenyl]phosphane;iron(2+) |
InChI |
InChI=1S/C29H52P2.C5H10.2CH3.Fe/c1-21(30(26(2,3)4)27(5,6)7)22-18-16-19-23(22)24-17-14-15-20-25(24)31(28(8,9)10)29(11,12)13;1-2-4-5-3-1;;;/h14-15,17,20-23H,16,18-19H2,1-13H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,22?,23?;;;;/m0..../s1 |
InChI Key |
KHVAVAMPKRQFRC-BXJZGYGWSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


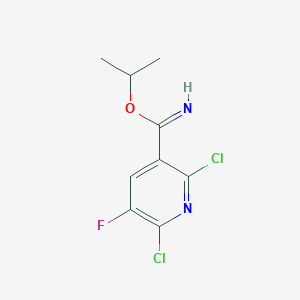
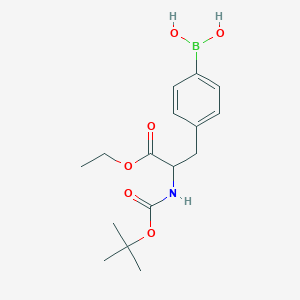
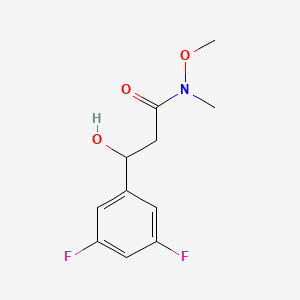
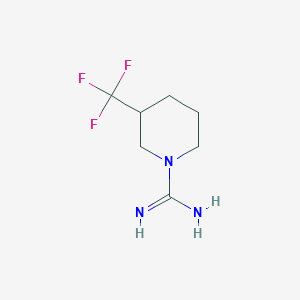
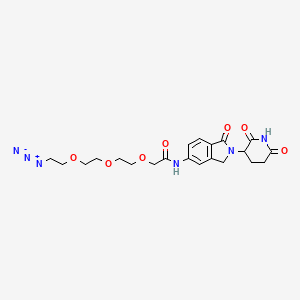
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
